An In-Depth Technical Guide to the Structure and Bonding of Methyl 2-Cyclopentylacetate
An In-Depth Technical Guide to the Structure and Bonding of Methyl 2-Cyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of methyl 2-cyclopentylacetate. The document elucidates the conformational dynamics of the cyclopentyl ring, detailing the interplay of angular and torsional strain that dictates its three-dimensional geometry. A thorough examination of the molecule's spectroscopic signatures is presented, including predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, contextualized with data from analogous structures. Furthermore, a detailed, field-proven protocol for the synthesis of methyl 2-cyclopentylacetate via Fischer esterification is provided. This guide serves as a foundational resource for scientists engaged in medicinal chemistry, materials science, and fragrance research, where the nuanced understanding of alicyclic esters is paramount.
Introduction: The Significance of Alicyclic Esters
Methyl 2-cyclopentylacetate (CAS No. 2723-38-8) belongs to the class of alicyclic esters, compounds that feature an ester functional group attached to a saturated carbocyclic ring.[1][2] While not as extensively documented as its close analog, methyl dihydrojasmonate—a cornerstone of the fragrance industry—the structural simplicity of methyl 2-cyclopentylacetate makes it an excellent model for understanding the fundamental principles of structure and bonding in substituted cyclopentane systems.[3] In the realm of drug discovery, the cyclopentane ring is a prevalent scaffold, offering a desirable balance of conformational flexibility and rigidity that can be exploited to optimize ligand-receptor interactions. The methyl ester moiety, in turn, can modulate a molecule's polarity, solubility, and metabolic stability.[4][5] A granular understanding of the interplay between the cyclopentyl and acetate moieties is therefore critical for the rational design of novel therapeutics and functional materials.
Molecular Structure and Bonding Analysis
The structural integrity and chemical behavior of methyl 2-cyclopentylacetate are dictated by the hybridization of its constituent atoms and the conformational preferences of its alicyclic ring.
Atomic Hybridization and Bond Formation
The molecule, with the chemical formula C₈H₁₄O₂, is composed of a cyclopentyl ring linked to a methyl acetate group via a methylene bridge.[1][6][7] The bonding can be dissected as follows:
-
Cyclopentyl Ring: All five carbon atoms of the cyclopentane ring are sp³ hybridized, forming a sigma (σ) bond framework. In an idealized planar conformation, the internal C-C-C bond angles would be 108°, close to the ideal tetrahedral angle of 109.5°.[8] However, this planar arrangement introduces significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons.[8]
-
Ester Group: The carbonyl carbon is sp² hybridized, forming three σ bonds (to the adjacent methylene carbon, the carbonyl oxygen, and the methoxy oxygen) and one pi (π) bond with the carbonyl oxygen. The carbonyl and methoxy oxygen atoms are also considered sp² hybridized, with lone pairs occupying two of the sp² orbitals. The methyl carbon of the ester is sp³ hybridized.
-
Methylene Bridge: The carbon atom connecting the ring to the ester group is sp³ hybridized.
The key rotatable bonds that influence the molecule's overall shape are the C-C bond between the ring and the methylene bridge, and the C-C and C-O bonds of the acetate moiety.[5]
Conformational Dynamics of the Cyclopentyl Ring
To alleviate the torsional strain inherent in a planar structure, the cyclopentane ring adopts non-planar conformations.[7][8] The two most stable conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry) .[7]
-
Envelope Conformation: Four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope. This conformation reduces some, but not all, of the torsional strain.[8]
-
Half-Chair (Twist) Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below. This conformation further minimizes torsional strain compared to the envelope form.[7]
The energy barrier between these conformations is remarkably low, allowing for rapid interconversion through a process known as pseudorotation .[9] For substituted cyclopentanes like methyl 2-cyclopentylacetate, the substituent (the -CH₂COOCH₃ group) will preferentially occupy a position that minimizes steric interactions. In the envelope conformation, this is typically the "flap" position, while in the half-chair, it favors a pseudo-equatorial position to reduce steric hindrance.
Diagram: Conformational Isomers of the Cyclopentane Ring
Caption: Energy-minimized conformations of the cyclopentane ring.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.67 | s | 3H | -OCH₃ | Typical singlet for a methyl ester. |
| ~2.30 | d | 2H | -CH₂ -COO- | Methylene protons adjacent to the carbonyl, split by the methine proton on the cyclopentyl ring. |
| ~2.10 | m | 1H | -CH - (on cyclopentyl ring) | Methine proton at the point of substitution, coupled to multiple neighboring protons. |
| ~1.80 - 1.20 | m | 8H | Cyclopentyl -CH₂ - protons | Complex multiplet region for the remaining four methylene groups on the cyclopentyl ring, showing diastereotopicity. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.5 | C =O | Characteristic chemical shift for an ester carbonyl carbon. |
| ~51.5 | -OC H₃ | Typical shift for the methyl carbon of a methyl ester. |
| ~41.0 | -C H₂-COO- | Methylene carbon adjacent to the carbonyl. |
| ~39.0 | -C H- (ring) | Methine carbon of the cyclopentyl ring at the substitution point. |
| ~32.0, ~25.0 | Ring -C H₂- | Shifts for the remaining four methylene carbons of the cyclopentyl ring. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~2955, ~2870 | Strong | C-H stretch (sp³) | C-H bonds of the cyclopentyl ring and methyl/methylene groups. |
| ~1740 | Strong | C=O stretch | Carbonyl of the saturated ester group. |
| ~1200, ~1170 | Strong | C-O stretch | Asymmetric and symmetric stretching of the ester C-O bonds. |
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight of C₈H₁₄O₂.[6][7]
-
Key Fragmentation Pathways:
-
McLafferty Rearrangement: Unlikely due to the lack of a γ-hydrogen on a flexible chain.
-
α-Cleavage: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 111. Loss of the entire methoxycarbonyl group (-COOCH₃) is also possible, leading to a fragment at m/z = 83 (cyclopentylmethyl cation).
-
Base Peak: The fragment at m/z = 83 or the fragment resulting from the loss of the cyclopentyl group (m/z = 73) are likely candidates for the base peak.
-
Synthesis Protocol: Fischer Esterification
The most direct and industrially scalable synthesis of methyl 2-cyclopentylacetate is the Fischer esterification of cyclopentylacetic acid with methanol, using a strong acid catalyst.[2][13] This equilibrium-controlled reaction is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[14]
Causality of Experimental Choices
-
Catalyst (H₂SO₄): Concentrated sulfuric acid is a potent catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13] Its dehydrating properties also help to shift the equilibrium towards the product side by removing water.
-
Excess Methanol: Using methanol as the solvent ensures it is present in large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.[15]
-
Reflux: Heating the reaction mixture to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe (typically 2-4 hours).
-
Aqueous Workup (NaHCO₃): The sodium bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and any unreacted cyclopentylacetic acid, converting them into their respective sodium salts, which are soluble in the aqueous phase.
-
Brine Wash: The wash with saturated sodium chloride solution helps to remove residual water from the organic layer before drying.
-
Drying Agent (Na₂SO₄): Anhydrous sodium sulfate is used to remove trace amounts of water from the organic phase.
-
Purification (Distillation): Simple distillation is an effective method to separate the volatile methyl 2-cyclopentylacetate from any non-volatile impurities.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylacetic acid (12.8 g, 0.1 mol) and methanol (100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by simple distillation to yield pure methyl 2-cyclopentylacetate.
Diagram: Fischer Esterification Workflow
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